magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Overview
Description
Magnesium;5-fluoro-2H-pyridin-2-ide;bromide is a chemical compound with the molecular formula C5H4BrFMgN It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the compound is further complexed with magnesium and bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-fluoro-2H-pyridin-2-ide;bromide typically involves the reaction of 5-fluoropyridine with a Grignard reagent, such as magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;5-fluoro-2H-pyridin-2-ide;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions involving solvents like THF and temperatures ranging from 0°C to 50°C.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, with conditions varying based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Magnesium;5-fluoro-2H-pyridin-2-ide;bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that require fluorinated pyridine derivatives.
Mechanism of Action
The mechanism of action of magnesium;5-fluoro-2H-pyridin-2-ide;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium and bromide ions. These ions facilitate the formation of new chemical bonds and the transformation of the compound into different chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine without the magnesium and bromide ions.
5-Chloro-2H-pyridin-2-ide;bromide: A similar compound where the fluorine atom is replaced by chlorine.
Magnesium;5-chloro-2H-pyridin-2-ide;bromide: A direct analog with chlorine instead of fluorine.
Uniqueness
Magnesium;5-fluoro-2H-pyridin-2-ide;bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in applications where the electron-withdrawing effects of fluorine are beneficial, such as in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
magnesium;5-fluoro-2H-pyridin-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEFWVUNDQTXLL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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